(1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate
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Overview
Description
(1,3-Dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a dioxoisoindole moiety and a dimethylcyclobutane carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further reacted with 3,3-dimethylcyclobutane-1-carboxylic acid under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles employed .
Scientific Research Applications
(1,3-Dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-isoindoline-1,3-dione derivatives, such as:
Phthalimide: A simpler analog with similar structural features.
Thalidomide: A well-known drug with a related structure, used for its immunomodulatory properties.
Lenalidomide: Another therapeutic agent with a similar core structure, used in the treatment of multiple myeloma.
Uniqueness
What sets (1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate apart from these similar compounds is its unique combination of the dioxoisoindole moiety with the dimethylcyclobutane carboxylate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-15(2)7-9(8-15)14(19)20-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
LTYIBEIKASFUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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